Ethyl 2-(3,5-dihydroxyphenyl)acetate
Description
Ethyl 2-(3,5-dihydroxyphenyl)acetate (IUPAC name: ethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate) is a phenolic ester with the molecular formula C₁₂H₁₄O₅ and a molecular weight of 238.24 g/mol . Its structure features a central phenyl ring substituted with two hydroxyl groups at the 3- and 5-positions, an acetyl group at the 2-position, and an ethyl acetate moiety (Figure 1).
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 2-(3,5-dihydroxyphenyl)acetate |
InChI |
InChI=1S/C10H12O4/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6,11-12H,2,5H2,1H3 |
InChI Key |
IDZMZHPTOBCJDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3,5-dihydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3,5-dihydroxyphenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of ethyl 3,5-dihydroxyphenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dihydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated phenylacetate derivatives.
Scientific Research Applications
Ethyl 2-(3,5-dihydroxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 3,5-dihydroxyphenylacetate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active phenylacetic acid derivative, which can further interact with biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Methyl 2-[3,5-Di(methoxymethoxy)phenyl]acetate ()
- Structure : The hydroxyl groups of the phenyl ring are protected as methoxymethoxy (-OCH₂OCH₃) groups.
- Synthesis : Synthesized via protection of hydroxyl groups using chloromethyl methyl ether, yielding a derivative with enhanced stability under acidic conditions.
- Applications : The methoxymethoxy groups reduce polarity, improving solubility in organic solvents for synthetic intermediates.
Ethyl 2-(4-Hydroxy-3,5-Dinitrophenyl)acetate ()
- Structure: Features nitro (-NO₂) groups at the 3- and 5-positions and a hydroxyl group at the 4-position.
- Properties: The electron-withdrawing nitro groups increase acidity of the phenolic hydroxyl (pKa ~4–6) compared to the target compound (pKa ~8–10 for dihydroxyphenyl systems).
- Molecular Weight : 270.2 g/mol , higher than the target compound due to nitro substituents.
Ethyl 3,5-Dichloro-2-(Difluoromethoxy)phenylacetate ()
- Structure : Chlorine atoms at 3- and 5-positions and a difluoromethoxy (-OCF₂H) group at the 2-position.
- Properties : Halogen substituents enhance lipophilicity (logP ~3.5 vs. ~2.0 for the target compound) and metabolic stability, making it suitable for agrochemical or pharmaceutical applications.
Functional Group Modifications
Ethyl 2-Phenylacetoacetate ()
- Structure : Lacks hydroxyl groups but includes a β-ketoester (acetoacetate) group.
- Applications: Used as a precursor in synthesizing heterocycles (e.g., pyrazoles) via condensation reactions.
Methyl (R)-2-[2-(7-Acetoxyoctanoyl)-3,5-Dihydroxyphenyl]acetate ()
- Structure: Contains a long-chain acetoxyoctanoyl group linked to the phenyl ring.
- Bioactivity : Exhibits anti-influenza A virus activity, attributed to the polyketide backbone and acyl chain enhancing membrane interaction.
Bioactive Analogues with Dihydroxyphenyl Moieties
Phenylethanoid Glycoside ()
- Structure: Combines a 3,4-dihydroxyphenyl group with a glycoside (β-D-allopyranosyl and caffeoyl units).
- Bioactivity : Demonstrates antioxidative activity comparable to tea catechins (ORAC value: ~15,000 μmol TE/g), highlighting the role of catechol (3,4-dihydroxy) groups in radical scavenging.
Oxyresveratrol ()
- Structure : A stilbene derivative with 3,5-dihydroxyphenyl and 4-hydroxystyryl groups.
- Applications : Used in cosmetic and food research for its tyrosinase-inhibitory and antioxidant properties. The conjugated double bond enhances UV absorption (λmax ~320 nm) compared to the target compound (λmax ~280 nm).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
